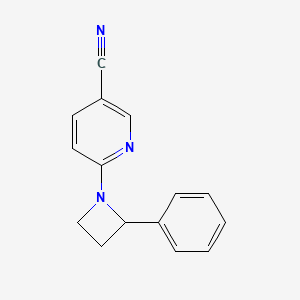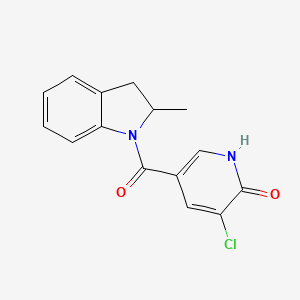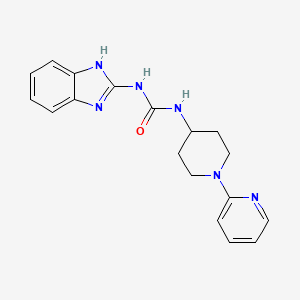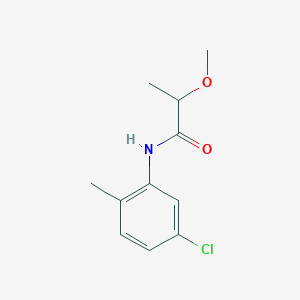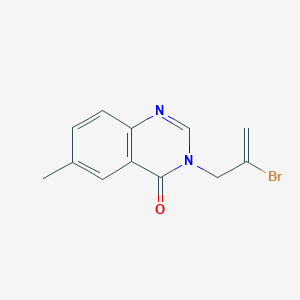
3-(2-Bromoprop-2-enyl)-6-methylquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromoprop-2-enyl)-6-methylquinazolin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMQ or 3-Bromo-2-(prop-2-en-1-yl)quinazolin-4(3H)-one. The chemical structure of BMQ consists of a quinazolinone ring with a bromine atom and a propenyl group attached to it.
作用机制
The mechanism of action of BMQ involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, BMQ disrupts the cell cycle and induces apoptosis in cancer cells. In addition, BMQ has also been found to inhibit the activity of other enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters.
Biochemical and Physiological Effects:
BMQ has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that BMQ induces apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, BMQ has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters.
实验室实验的优点和局限性
BMQ has several advantages for lab experiments. It is easy to synthesize and has good pharmacokinetic properties. In addition, BMQ exhibits low toxicity, making it a safe compound for in vitro and in vivo studies. However, BMQ has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. In addition, BMQ has limited stability in solution, which can affect the reproducibility of experiments.
未来方向
There are several future directions for the research on BMQ. One direction is to further investigate its potential as an anticancer agent. In addition, the mechanism of action of BMQ needs to be studied in more detail to understand its effects on various enzymes and pathways. Furthermore, the pharmacokinetic properties of BMQ need to be evaluated in animal models to determine its efficacy and safety. Finally, the development of water-soluble derivatives of BMQ can improve its utility in various assays.
合成方法
The synthesis of BMQ involves the reaction of 2-amino-3-bromobenzaldehyde with methyl acetoacetate in the presence of a base. The resulting intermediate is then treated with acetic anhydride to produce BMQ. This synthetic method has been reported in the literature and has been used by researchers to obtain BMQ for their experiments.
科学研究应用
BMQ has been studied extensively in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, BMQ has been evaluated for its potential as an anticancer agent. It has been reported that BMQ exhibits cytotoxic activity against cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, BMQ has also been investigated for its antimicrobial activity. It has been found to exhibit potent activity against various bacteria and fungi.
In biochemistry, BMQ has been studied for its mechanism of action. It has been reported that BMQ inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, BMQ disrupts the cell cycle and induces apoptosis in cancer cells.
In pharmacology, BMQ has been evaluated for its potential as a drug candidate. It has been found to have good pharmacokinetic properties and low toxicity, making it a promising candidate for further development.
属性
IUPAC Name |
3-(2-bromoprop-2-enyl)-6-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-8-3-4-11-10(5-8)12(16)15(7-14-11)6-9(2)13/h3-5,7H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVHNXVGXNVGPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN(C2=O)CC(=C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-2,5-dimethyl-N-[2-(thiophene-2-carbonylamino)ethyl]pyrrole-3-carboxamide](/img/structure/B7527715.png)
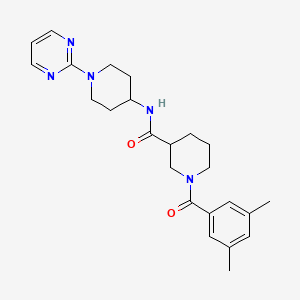
![(5-Chloro-2-hydroxyphenyl)-[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methanone](/img/structure/B7527721.png)
![6-pyrazol-1-yl-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]pyrazin-2-amine](/img/structure/B7527726.png)
![N-[1-(3-methoxybenzoyl)piperidin-3-yl]acetamide](/img/structure/B7527734.png)
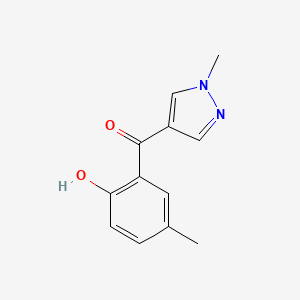
![(5-Fluoro-2-hydroxyphenyl)-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]methanone](/img/structure/B7527739.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-(2-fluorophenyl)ethanone](/img/structure/B7527745.png)

![Ethyl 6-[1-(3-nitrophenyl)ethylamino]pyridine-3-carboxylate](/img/structure/B7527767.png)
